2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
Sulfonamide groups in similar compounds have been known to interact with their targets by mimicking the natural substrate of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Inhibition of carbonic anhydrase can disrupt several physiological processes, including respiration and the transport of carbon dioxide and ions in the body .
Result of Action
The inhibition of carbonic anhydrase by sulfonamide derivatives can lead to a decrease in the concentration of hydrogen ions in cells, affecting various physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound and its interaction with the target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride and 2-methoxy-2-phenylbutylamine.
Reaction: The sulfonyl chloride reacts with the amine in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxybenzenesulfonamide
- N-(2-methoxyphenyl)benzenesulfonamide
- 2-methoxy-N-(2-phenylbutyl)benzenesulfonamide
Uniqueness
2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to the presence of both methoxy and phenylbutyl groups, which enhance its chemical stability and potential
Properties
IUPAC Name |
2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-18(23-3,15-10-6-5-7-11-15)14-19-24(20,21)17-13-9-8-12-16(17)22-2/h5-13,19H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKXVDPGCIQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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